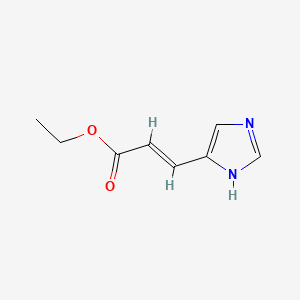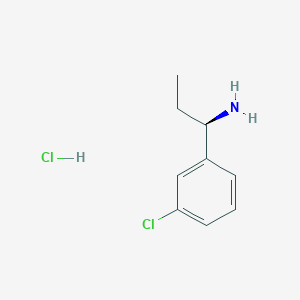
Methyl 4-(difluoromethoxy)-3-hydroxybenzoate
Descripción general
Descripción
Methyl 4-(difluoromethoxy)-3-hydroxybenzoate, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first approved by the US Food and Drug Administration (FDA) in 1978 and has been used for the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, and gout.
Aplicaciones Científicas De Investigación
Environmental Behavior and Health Implications
Occurrence and Fate in Aquatic Environments Parabens, including derivatives of p-hydroxybenzoic acid, have been widely used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs. Studies show that despite wastewater treatments eliminating them relatively well, parabens persist at low concentrations in effluents and are ubiquitous in surface water and sediments due to continuous introduction from consumer products. Their presence raises concerns about weak endocrine-disrupting capabilities and the need for further research into their toxicity and environmental behavior (Haman, Dauchy, Rosin, & Munoz, 2015).
Toxicological Reviews Comprehensive toxicological evaluations of parabens, including methyl paraben, a closely related compound to Methyl 4-(difluoromethoxy)-3-hydroxybenzoate, indicate they are generally non-toxic, non-carcinogenic, and non-mutagenic. However, they can cause contact dermatitis in some individuals upon cutaneous exposure. The mechanism of cytotoxic action may be linked to mitochondrial failure, suggesting a complex interaction with biological systems that warrants further investigation (Soni, Taylor, Greenberg, & Burdock, 2002).
Chemical Properties and Applications
Protein Dynamics and Electrostatics Research into the function of p-hydroxybenzoate hydroxylase, an enzyme involved in the metabolism of p-hydroxybenzoates, sheds light on the intricate dynamic behavior of proteins that facilitate specific and efficient catalysis. This knowledge contributes to understanding how derivatives of p-hydroxybenzoic acid interact with biological systems, highlighting the importance of studying these compounds’ biochemical pathways (Entsch, Cole, & Ballou, 2005).
Analytical Methods for Antioxidant Activity The antioxidant properties of phenolic compounds, including derivatives of p-hydroxybenzoic acid, are of great interest due to their potential health benefits. Various analytical methods have been developed to assess the antioxidant activity of these compounds, contributing to our understanding of their roles in preventing oxidative stress-related diseases (Munteanu & Apetrei, 2021).
Propiedades
IUPAC Name |
methyl 4-(difluoromethoxy)-3-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O4/c1-14-8(13)5-2-3-7(6(12)4-5)15-9(10)11/h2-4,9,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYHAEKKPKGTPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,7-Dichlorothiazolo[4,5-d]pyrimidine](/img/structure/B6590583.png)

![2-(((2-aminoethyl)thio)methyl)-6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6590604.png)
![(E)-3-(dimethylamino)-1-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B6590612.png)

![(11bR)-4-Hydroxy-2,6-bis(triphenylsilyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B6590624.png)



